molecular formula C18H18N2O4S2 B2728413 5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 1797573-11-5

5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2728413
CAS No.: 1797573-11-5
M. Wt: 390.47
InChI Key: YDQIROJHTCBWFY-UHFFFAOYSA-N
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Description

5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a thiazepane ring, a sulfonyl group, and a benzo[d]oxazol-2(3H)-one moiety, making it a versatile candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Formation of the Benzo[d]oxazol-2(3H)-one Moiety: This step involves the cyclization of appropriate precursors to form the benzo[d]oxazol-2(3H)-one structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with a benzothiazole core structure.

    Sulfonyl-Containing Compounds: Molecules featuring sulfonyl groups.

    Thiazepane Derivatives: Compounds containing the thiazepane ring.

Uniqueness

5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c21-18-19-15-12-14(6-7-16(15)24-18)26(22,23)20-9-8-17(25-11-10-20)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQIROJHTCBWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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